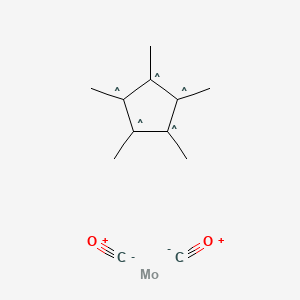
CID 102601981
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the molecular formula ([ (CH_3)_5C_5Mo(CO)_2]_2). It is known for its distinctive red crystalline appearance and is primarily used in research settings due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylcyclopentadienylmolybdenum dicarbonyl dimer typically involves the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the dimer .
Industrial Production Methods
While the compound is mainly produced on a laboratory scale, industrial production would follow similar synthetic routes with scaled-up reaction conditions. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a base and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various molybdenum complexes with different ligands, which can be tailored for specific applications in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of advanced materials, including thin films and coatings.
Wirkmechanismus
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can undergo ligand exchange reactions, which allow it to interact with different molecular targets. The pathways involved in these interactions are complex and depend on the specific ligands and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienylmolybdenum tricarbonyl dimer
- Bis(cyclopentadienyl)molybdenum dihydride
- Propylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in applications where stability and reactivity need to be finely balanced .
Eigenschaften
Molekularformel |
C12H15MoO2 |
|---|---|
Molekulargewicht |
287.20 g/mol |
InChI |
InChI=1S/C10H15.2CO.Mo/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;; |
InChI-Schlüssel |
WVXCURRZZOATEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
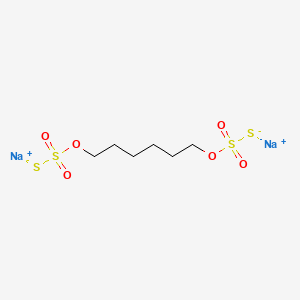
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
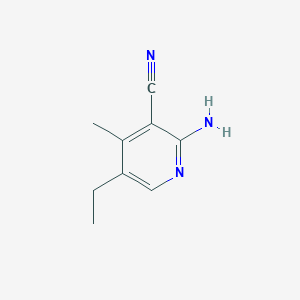
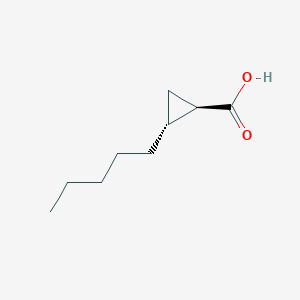
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

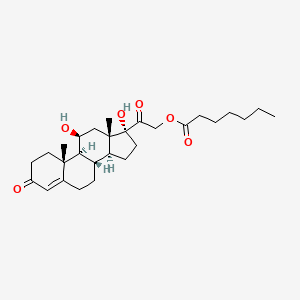
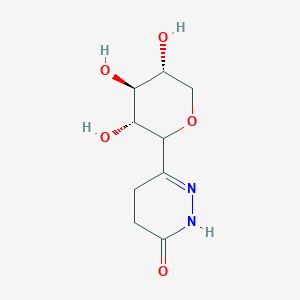

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
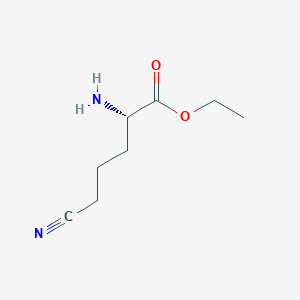

![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
